tert-butyl (3S)-3-methanidylpiperidine-1-carboxylate;iodozinc(1+)
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Overview
Description
tert-Butyl (3S)-3-methanidylpiperidine-1-carboxylate;iodozinc(1+): is a complex organic compound that features a tert-butyl group, a piperidine ring, and an iodozinc moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3S)-3-methanidylpiperidine-1-carboxylate typically involves the protection of the piperidine nitrogen, followed by the introduction of the tert-butyl group. The iodozinc(1+) moiety can be introduced through a reaction with zinc iodide. Common reagents used in these reactions include tert-butyl alcohol, anhydrous magnesium sulfate, and boron trifluoride diethyl etherate .
Industrial Production Methods: Industrial production of tert-butyl esters often employs flow microreactor systems, which provide a more efficient, versatile, and sustainable method compared to traditional batch processes . This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3S)-3-methanidylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide, leading to the formation of tert-butyl esters.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or similar reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products: The major products formed from these reactions include tert-butyl esters, reduced piperidine derivatives, and substituted piperidine compounds.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl (3S)-3-methanidylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of macromolecular complexes, particularly in NMR spectroscopy. The tert-butyl group serves as a probe for studying the interactions and dynamics of large biomolecular assemblies .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications, including antiviral and anticancer activities .
Industry: In the industrial sector, tert-butyl (3S)-3-methanidylpiperidine-1-carboxylate is used in the production of pharmaceuticals and other fine chemicals. Its efficient synthesis and versatile reactivity make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-methanidylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and stability, while the piperidine ring can interact with biological receptors. The iodozinc(1+) moiety may play a role in facilitating certain chemical transformations, such as nucleophilic substitutions .
Comparison with Similar Compounds
tert-Butylthiol: An organosulfur compound with a similar tert-butyl group, used as a flavoring agent and in gas odorant blends.
tert-Butyl (3S)-3-amino-3-phenylpropanoate: Another tert-butyl ester with applications in organic synthesis.
Uniqueness: tert-Butyl (3S)-3-methanidylpiperidine-1-carboxylate is unique due to the combination of its tert-butyl group, piperidine ring, and iodozinc(1+) moiety
Properties
IUPAC Name |
tert-butyl (3S)-3-methanidylpiperidine-1-carboxylate;iodozinc(1+) |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20NO2.HI.Zn/c1-9-6-5-7-12(8-9)10(13)14-11(2,3)4;;/h9H,1,5-8H2,2-4H3;1H;/q-1;;+2/p-1/t9-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIPBYLBBXNGBH-WWPIYYJJSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)[CH2-].[Zn+]I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)[CH2-].[Zn+]I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20INO2Zn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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